4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, methoxy and nitrophenoxy groups, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol to form an imine intermediate . This intermediate is then further reacted with other reagents to introduce the triazole and hydrosulfide functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring and other functional groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combination of a triazole ring and hydrosulfide moiety, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N5O4S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17N5O4S/c1-12-7-15(4-5-16(12)23(24)25)27-10-14-8-13(3-6-17(14)26-2)9-20-22-11-19-21-18(22)28/h3-9,11H,10H2,1-2H3,(H,21,28)/b20-9+ |
InChI Key |
DFHYPLLDMOCGIA-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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